3-[(Prop-2-yn-1-yl)oxy]prop-2-en-1-ol
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Overview
Description
3-[(Prop-2-yn-1-yl)oxy]prop-2-en-1-ol is an organic compound with the molecular formula C6H8O2. It is characterized by the presence of both an alkyne and an alkene functional group, making it a versatile intermediate in organic synthesis. This compound is often used in various chemical reactions due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
3-[(Prop-2-yn-1-yl)oxy]prop-2-en-1-ol can be synthesized through several methods. One common approach involves the reaction of propargyl alcohol with allyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) at room temperature. The reaction proceeds via a nucleophilic substitution mechanism, resulting in the formation of the desired product.
Industrial Production Methods
On an industrial scale, the synthesis of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-[(Prop-2-yn-1-yl)oxy]prop-2-en-1-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.
Substitution: The compound can participate in nucleophilic substitution reactions, where the propargyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method for reducing the alkyne group.
Substitution: Nucleophiles such as sodium azide (NaN3) or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of azides or thioethers.
Scientific Research Applications
3-[(Prop-2-yn-1-yl)oxy]prop-2-en-1-ol has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-[(Prop-2-yn-1-yl)oxy]prop-2-en-1-ol involves its reactivity towards various chemical reagents. The alkyne and alkene groups can undergo addition reactions, while the hydroxyl group can participate in hydrogen bonding and nucleophilic substitution. These interactions enable the compound to act as a versatile intermediate in organic synthesis.
Comparison with Similar Compounds
Similar Compounds
Propargyl alcohol: Contains an alkyne group but lacks the alkene functionality.
Allyl alcohol: Contains an alkene group but lacks the alkyne functionality.
3-Phenylprop-2-yn-1-ol: Similar structure but with a phenyl group attached to the alkyne.
Uniqueness
3-[(Prop-2-yn-1-yl)oxy]prop-2-en-1-ol is unique due to the presence of both alkyne and alkene groups, which allows it to participate in a wider range of chemical reactions compared to its similar counterparts. This dual functionality makes it a valuable compound in synthetic organic chemistry.
Properties
CAS No. |
675582-98-6 |
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Molecular Formula |
C6H8O2 |
Molecular Weight |
112.13 g/mol |
IUPAC Name |
3-prop-2-ynoxyprop-2-en-1-ol |
InChI |
InChI=1S/C6H8O2/c1-2-5-8-6-3-4-7/h1,3,6-7H,4-5H2 |
InChI Key |
XMMATXITXQQTRZ-UHFFFAOYSA-N |
Canonical SMILES |
C#CCOC=CCO |
Origin of Product |
United States |
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